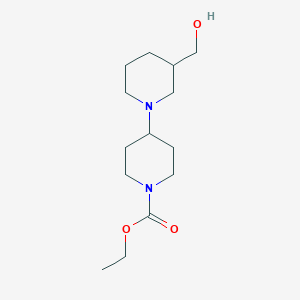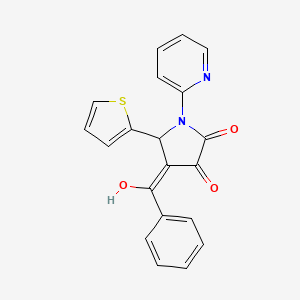![molecular formula C17H21ClN2O3 B5299602 6-chloro-2-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]methyl}-4(1H)-quinolinone](/img/structure/B5299602.png)
6-chloro-2-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]methyl}-4(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]methyl}-4(1H)-quinolinone, also known as CQ, is a synthetic compound that has been widely used in scientific research. It belongs to the family of quinolone derivatives and has been found to possess various biochemical and physiological effects.
作用机制
6-chloro-2-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]methyl}-4(1H)-quinolinone inhibits autophagy by raising the pH of lysosomes, which prevents the fusion of autophagosomes with lysosomes. This results in the accumulation of autophagosomes and the inhibition of autophagy.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inhibiting autophagy and inducing apoptosis. This compound has also been found to have antiviral effects by inhibiting the replication of viruses such as HIV and SARS-CoV-2. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
6-chloro-2-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]methyl}-4(1H)-quinolinone has several advantages as a tool for studying autophagy. It is a potent inhibitor of autophagy and is easy to use in cell culture experiments. However, this compound has some limitations. It has been found to have off-target effects, which can complicate the interpretation of experimental results. Additionally, this compound has been found to have dose-dependent effects, which can make it difficult to determine the optimal concentration for experiments.
未来方向
There are several future directions for research on 6-chloro-2-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]methyl}-4(1H)-quinolinone. One area of research is the development of more specific autophagy inhibitors that do not have off-target effects. Another area of research is the identification of the optimal concentration of this compound for different experimental systems. Additionally, there is a need for further research on the role of autophagy in various biological processes, including cancer, neurodegenerative diseases, and infectious diseases.
合成方法
6-chloro-2-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]methyl}-4(1H)-quinolinone can be synthesized by reacting 6-chloro-2-hydroxyquinoline with 4-(hydroxymethyl)-1-azepanone in the presence of a base. The reaction yields this compound as a yellow solid with a purity of over 99%.
科学研究应用
6-chloro-2-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]methyl}-4(1H)-quinolinone has been extensively used in scientific research as a tool to study the role of autophagy in various biological processes. Autophagy is a cellular process that involves the degradation of damaged or unnecessary cellular components. This compound inhibits autophagy by inhibiting the fusion of autophagosomes with lysosomes, which prevents the degradation of autophagic cargo. This inhibition of autophagy has been found to have important implications in various biological processes, including cancer, neurodegenerative diseases, and infectious diseases.
属性
IUPAC Name |
6-chloro-2-[[4-hydroxy-4-(hydroxymethyl)azepan-1-yl]methyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c18-12-2-3-15-14(8-12)16(22)9-13(19-15)10-20-6-1-4-17(23,11-21)5-7-20/h2-3,8-9,21,23H,1,4-7,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNFJOUMEDQUPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)CC2=CC(=O)C3=C(N2)C=CC(=C3)Cl)(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(2,3-dihydronaphtho[2,3-b][1,4]dioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5299529.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5299535.png)
![4-chloro-N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5299538.png)
![N-allyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5299545.png)

![N-(3-fluoro-4-methylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5299563.png)
![(1-{2-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]ethyl}piperidin-3-yl)methanol](/img/structure/B5299570.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-(4-fluorophenyl)piperidine](/img/structure/B5299594.png)
![N,N-dimethyl-5-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B5299613.png)
![N-[2-(dimethylamino)-2-(3-methyl-2-thienyl)ethyl]-3-methyl-2-furamide](/img/structure/B5299616.png)
![methyl 2-[({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-2-methylpropanoate](/img/structure/B5299617.png)
![{4-(2-chlorobenzyl)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]piperidin-4-yl}methanol](/img/structure/B5299626.png)
![2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5299634.png)